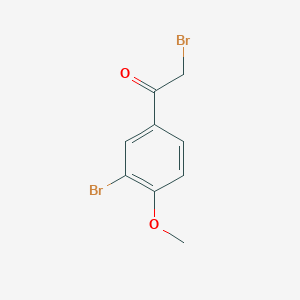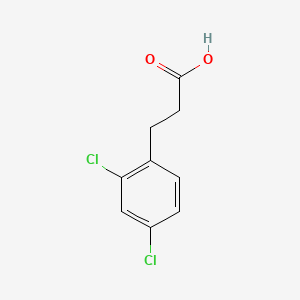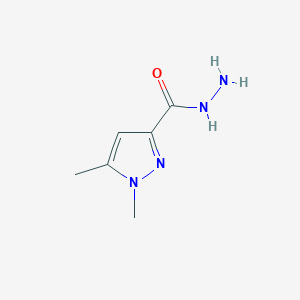
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a brominated aromatic ketone derivative that is of interest due to its potential as an intermediate in organic synthesis. The presence of bromine atoms and a methoxy group on the aromatic ring can make it a versatile precursor for various chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the bromination of corresponding phenolic or anisole derivatives. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, 2-(3-bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid, indicating that bromination can be performed on methoxy-substituted aromatic compounds with high regioselectivity . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone by choosing appropriate starting materials and bromination conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms, which are electron-withdrawing, and methoxy groups, which are electron-donating. This can influence the electronic distribution within the molecule and affect its reactivity. For example, in the case of 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, which could be similar in the structure of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions. The presence of bromine atoms makes these compounds suitable for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used in the synthesis of complex organic molecules. The methoxy group can also influence the reactivity of the ketone, potentially facilitating reactions at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their functional groups. The bromine atoms increase the molecular weight and density, and the presence of the ketone group can affect the boiling and melting points. The methoxy group can contribute to the solubility of the compound in organic solvents. For example, the synthesis and crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone revealed the presence of strong intramolecular hydrogen bonding and π-π interactions, which could also be relevant for the physical properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .
Wissenschaftliche Forschungsanwendungen
Synthesis of alpha-Bromoketones
Application : “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones .
Method : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
Results : The research paper provides spectroscopic data of all products, including "2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone" .
Synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol
Application : “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .
Method : The bioreduction of “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is performed using a carbonyl reductase from Novosphingobium aromaticivorans .
Results : The carbonyl reductase could completely convert 100 g/L of “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .
Intermediate for Organic Synthesis
Application : “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is used as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Method : The specific methods of application or experimental procedures are not provided in the source .
Results : The outcomes obtained from this application are not provided in the source .
Protein Tyrosine Phosphatase Inhibitor
Application : “2-Bromo-4’-methoxyacetophenone” is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor .
Method : The specific methods of application or experimental procedures are not provided in the source .
Results : The outcomes obtained from this application are not provided in the source .
Synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol
Application : “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .
Method : The bioreduction of “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” offers an attractive method to access this important compound .
Results : The outcomes obtained from this application are not provided in the source .
Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone
Application : “2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone” is used in the synthesis of 2-Bromo-1-(4-methylphenyl)ethanone .
Method : The specific methods of application or experimental procedures are not provided in the source .
Results : The outcomes obtained from this application are not provided in the source .
Eigenschaften
IUPAC Name |
2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYADIIIVEZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373588 | |
| Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
CAS RN |
6096-83-9 | |
| Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6096-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)


![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)






![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)


